molecular formula C9H7F4NO2 B13115345 Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate

Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate

Cat. No.: B13115345
M. Wt: 237.15 g/mol
InChI Key: JYDAVHBYVZECNO-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H9F4NO2 and a molecular weight of 251.18 g/mol It is a derivative of nicotinic acid, characterized by the presence of both fluorine and trifluoromethyl groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-fluoro-4-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-fluoro-6-(trifluoromethyl)nicotinate: Similar structure but different substitution pattern.

    Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate: Contains a hydroxyl group instead of a fluorine atom.

    Ethyl 6-(trifluoromethyl)nicotinate: Lacks the fluorine atom at the 4-position.

Uniqueness

Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

ethyl 6-fluoro-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-4-14-7(10)3-6(5)9(11,12)13/h3-4H,2H2,1H3

InChI Key

JYDAVHBYVZECNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C(F)(F)F)F

Origin of Product

United States

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